molecular formula C12H16N2O2S B14806325 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide

Cat. No.: B14806325
M. Wt: 252.33 g/mol
InChI Key: HHZQUKFCRHRTDK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide is a complex organic compound with the molecular formula C12H16N2O2S It contains a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2-chloronicotinic acid with dimethylamine under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using methylthiolate as the nucleophile.

    Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a cyclopropanation reaction using a suitable cyclopropylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide: Similar structure but with a benzamide core instead of nicotinamide.

    5-Cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide: Contains a pyrazole ring instead of nicotinamide.

Uniqueness

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide is unique due to its combination of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a nicotinamide core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2S/c1-14(2)12(15)10-6-9(16-8-4-5-8)7-13-11(10)17-3/h6-8H,4-5H2,1-3H3

InChI Key

HHZQUKFCRHRTDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)SC

Origin of Product

United States

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